molecular formula C15H15N2+ B11099571 1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium

1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium

Cat. No.: B11099571
M. Wt: 223.29 g/mol
InChI Key: AFZPWXMQKAXOSP-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium is a compound that combines the structural features of both pyridinium and dihydroisoquinoline. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

The synthesis of 1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium typically involves the alkylation of 3,4-dihydroisoquinoline with a pyridinium salt. One common method is the reaction of 3,4-dihydroisoquinoline with cyanomethyl pyridinium halides under basic conditions to form the desired product . The reaction conditions are generally mild, and the yields are good. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of substituted pyridinium and dihydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially disrupting their function . The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium is unique due to its combination of pyridinium and dihydroisoquinoline structures. Similar compounds include:

Properties

Molecular Formula

C15H15N2+

Molecular Weight

223.29 g/mol

IUPAC Name

1-(pyridin-1-ium-1-ylmethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H15N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h1-7,10-11H,8-9,12H2/q+1

InChI Key

AFZPWXMQKAXOSP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C[N+]3=CC=CC=C3

Origin of Product

United States

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